molecular formula C10H18FNO3 B6282398 tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate CAS No. 1784559-60-9

tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate

Cat. No.: B6282398
CAS No.: 1784559-60-9
M. Wt: 219.3
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Description

tert-Butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate is a fluorinated azetidine derivative characterized by a four-membered azetidine ring, a tert-butyl carbamate protecting group, and a 1-fluoro-2-hydroxyethyl substituent. This structure combines the conformational rigidity of the azetidine ring with the electronic effects of fluorine, which enhances metabolic stability and modulates lipophilicity. The compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors and CNS-targeting therapeutics due to its balanced polarity and bioavailability .

Properties

CAS No.

1784559-60-9

Molecular Formula

C10H18FNO3

Molecular Weight

219.3

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluoro-hydroxyethyl group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced, followed by hydroxylation.

    Attachment of the tert-butyl group: This is usually done through esterification reactions using tert-butyl alcohol and appropriate carboxylate precursors.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

    Esterification and Hydrolysis: The ester group can undergo hydrolysis to form carboxylic acids or can be involved in esterification reactions to form new esters.

Scientific Research Applications

Tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through binding interactions. The fluoro-hydroxyethyl group can form hydrogen bonds and participate in electrostatic interactions, while the azetidine ring can provide steric effects that influence binding affinity and specificity.

Comparison with Similar Compounds

The compound is compared below with structurally related azetidine derivatives, focusing on substituent effects, synthesis routes, and physicochemical properties.

Halogenated Derivatives
Compound Name Substituent Molecular Weight Key Properties Synthesis Method Applications/Notes
tert-Butyl 3-(1-fluoro-2-hydroxyethyl)azetidine-1-carboxylate 1-Fluoro-2-hydroxyethyl 217.26 (calc.) High lipophilicity (LogP ~1.5), TPSA 66 Ų Likely fluorination of hydroxyethyl precursor CNS drug candidates
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8) 2-Bromoethyl 264.16 Reactive bromine (leaving group), TPSA 46 Ų Alkylation with bromoethyl halide Intermediate for cross-coupling reactions
tert-Butyl 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate (CAS 2166273-43-2) Trifluoro-hydroxyethyl 269.25 Enhanced metabolic stability, TPSA 66 Ų Asymmetric fluorination or boronate coupling Fluorinated bioactive molecules

Key Findings :

  • Fluorine substitution (as in the target compound) improves metabolic stability compared to non-halogenated analogs like tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate .
  • Brominated analogs (e.g., CAS 1420859-80-8) exhibit higher reactivity due to the bromine leaving group, making them versatile intermediates .
Hydroxyethyl/Aminoethyl Derivatives
Compound Name Substituent Molecular Weight Key Properties Synthesis Method Applications/Notes
tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS 152537-03-6) 2-Hydroxyethyl 201.26 Boiling point: 287.4°C, pKa ~15.05 Reduction of ester or epoxide Scaffold for prodrugs
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS 325775-44-8) Aminomethyl 186.25 Basic (pKa ~9.5), TPSA 64 Ų Boc-protection of azetidine-3-amine Peptide mimetics

Key Findings :

  • The target compound’s fluorine atom increases electronegativity and lipophilicity (LogP ~1.5) compared to the hydroxyl analog (LogP ~0.8 for CAS 152537-03-6) .
  • Amino-substituted derivatives (e.g., CAS 325775-44-8) are more polar, favoring solubility in aqueous systems .
Ester/Amide Derivatives
Compound Name Substituent Molecular Weight Key Properties Synthesis Method Applications/Notes
tert-Butyl 3-(2-isopropoxy-2-oxoethylidene)azetidine-1-carboxylate (1d) Isopropoxy-oxoethylidene 256.15 Conjugated ester, TPSA 63 Ų Michael addition or alkylation Electrophilic intermediates
tert-Butyl 3-(2-(methyl(phenyl)amino)-2-oxoethylidene)azetidine-1-carboxylate (1h) Methyl-phenylamide 316.37 Amide bond, TPSA 76 Ų Amide coupling with N-methylaniline Kinase inhibitor precursors

Key Findings :

  • Ester/amide derivatives exhibit higher polarity (TPSA >60 Ų) compared to the target compound, limiting blood-brain barrier penetration .
  • The target’s fluorine atom provides a balance between lipophilicity and polarity, making it more suitable for CNS applications .
Aromatic and Heterocyclic Derivatives
Compound Name Substituent Molecular Weight Key Properties Synthesis Method Applications/Notes
tert-Butyl 3-(1-phenyl-1H-pyrazol-3-yl)azetidine-1-carboxylate (HC-A) Phenylpyrazole 355.41 Aromatic π-system, TPSA 78 Ų Suzuki-Miyaura coupling PET imaging probes
tert-Butyl 3-{[3-(trifluoromethyl)phenyl]amino}azetidine-1-carboxylate (CAS 887580-44-1) Trifluoromethyl-phenylamino 316.32 Strong electron-withdrawing group Buchwald-Hartwig amination Anticancer agents

Key Findings :

  • Aromatic substituents (e.g., phenylpyrazole in HC-A) increase molecular weight and reduce solubility, whereas the target compound’s smaller hydroxyethyl-fluorine group maintains favorable pharmacokinetics .

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